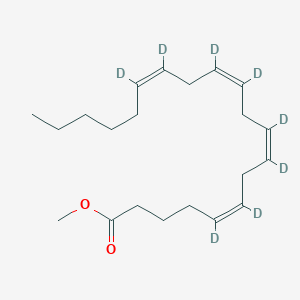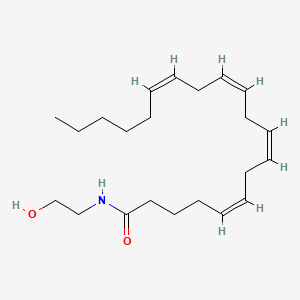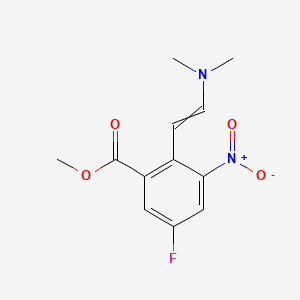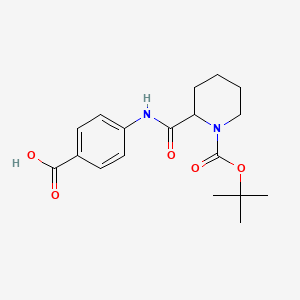![molecular formula C24H18FN B594041 5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine CAS No. 1228153-91-0](/img/structure/B594041.png)
5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine
Übersicht
Beschreibung
The compound “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons. Terphenyls consist of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about seems to have additional substitutions: a fluorine atom and an amine group.
Molecular Structure Analysis
The molecular structure of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to that of terphenyl, with the additional substitutions causing changes in the electronic structure and potentially the shape of the molecule. The exact structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to those of terphenyl, but with modifications due to the additional substitutions. For example, the presence of the fluorine atom could increase the compound’s polarity, and the amine group could give it basic properties .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- The compound “1,1’:3’,1’‘-Terphenyl-5’-boronic acid” is used in organic synthesis . A double Suzuki cross-coupling protocol has been devised as a practical route to a variety of terphenyls . Good chemoselectivity was observed . Unsymmetrically substituted triphenylenes were also easily prepared .
- The method involves a double Suzuki cross-coupling protocol . The compound is insoluble in water and should be stored in a cool place, away from strong oxidizing agents .
- The outcomes of this application include the successful synthesis of a variety of terphenyls and triphenylenes .
-
Thermally Activated Delayed Fluorescent Emitters
- “1,1’:3’,1’'-Terphenyl” compounds are used in the development of thermally activated delayed fluorescent (TADF) emitters . These emitters are becoming very popular because of their high external quantum efficiency (EQE) due to their efficient radiative transition process assisted by the up-conversion process of triplet excitons .
- The development of these emitters involves the design of donor and acceptor moieties in several different ways . The non-radiative triplet excitons can be converted to singlet excitons in the TADF emitters through the reverse intersystem crossing process induced by the weak spin-orbit coupling and the small singlet–triplet energy gap (E ST) in specially designed donor–acceptor structures .
- The outcomes of this application include the development of high-efficiency TADF organic light-emitting diodes (OLEDs). The best EQE of the green TADF OLEDs was 31.2%, which was much higher than that of the red (17.5%) and blue (25.0%) TADF OLEDs .
- Brominated Derivatives
- Green Thermally Activated Delayed Fluorescent Emitters
- “1,1’:3’,1’'-Terphenyl” compounds are used in the development of green thermally activated delayed fluorescent (TADF) emitters . These emitters are becoming very popular because of their high external quantum efficiency (EQE) due to their efficient radiative transition process assisted by the up-conversion process of triplet excitons .
- The development of these emitters involves the design of donor and acceptor moieties in several different ways . The non-radiative triplet excitons can be converted to singlet excitons in the TADF emitters through the reverse intersystem crossing process induced by the weak spin-orbit coupling and the small singlet–triplet energy gap (E ST) in specially designed donor–acceptor structures .
- The outcomes of this application include the development of high-efficiency TADF organic light-emitting diodes (OLEDs). The best EQE of the green TADF OLEDs was 31.2%, which was much higher than that of the red (17.5%) and blue (25.0%) TADF OLEDs .
Eigenschaften
IUPAC Name |
2-fluoro-N,4,6-triphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXPBYMOJRABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

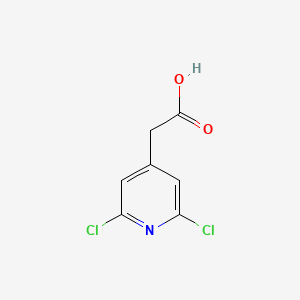

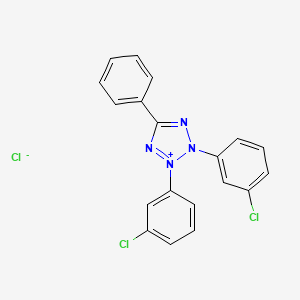
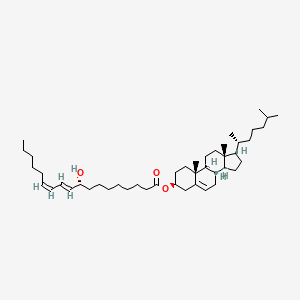
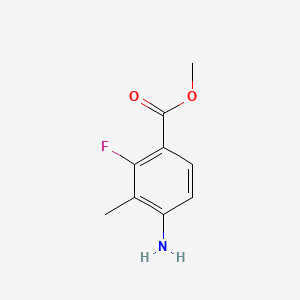

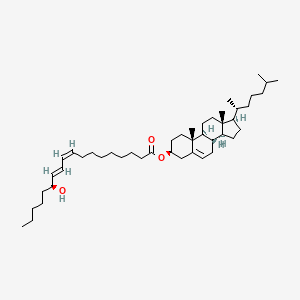
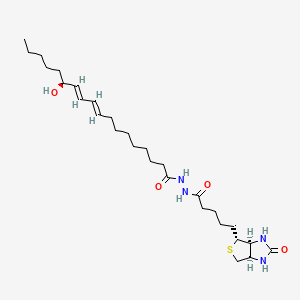
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
